

# Application Note: Synthesis of 3-Substituted-7-bromo-1H-quinazoline-2,4-diones

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## Compound of Interest

Compound Name: 8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B1345030

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## Introduction

8-Bromo-1H-benzo[d][1]oxazine-2,4-dione, also known as 8-bromoisatoic anhydride, is a versatile heterocyclic compound extensively used in medicinal chemistry and organic synthesis.<sup>[1][2]</sup> Its enhanced reactivity, owing to the bromine substituent, makes it a valuable precursor for the synthesis of a variety of biologically active molecules.<sup>[1][2]</sup> This application note details the reaction of 8-Bromo-1H-benzo[d][1]oxazine-2,4-dione with primary amines to yield 3-substituted-7-bromo-1H-quinazoline-2,4-diones. Quinazoline-2,4-dione derivatives are of significant interest in drug discovery, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The reaction proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization. The primary amine initially attacks one of the carbonyl groups of the anhydride, leading to a ring-opening to form an unstable N-substituted 2-amino-3-bromobenzamide intermediate. This intermediate subsequently undergoes cyclization, with the elimination of water, to form the stable quinazoline-2,4-dione ring system. This method is a straightforward and efficient route to novel quinazolinone derivatives.

## Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative 3-substituted-7-bromo-1H-quinazoline-2,4-dione using a primary amine.

## Materials and Methods

- Reagents:
  - 8-Bromo-1H-benzo[d][1]oxazine-2,4-dione (CAS: 331646-98-1)
  - Propylamine
  - N,N-Dimethylformamide (DMF), anhydrous
  - Ethanol
  - Hydrochloric acid (1 M)
  - Saturated sodium bicarbonate solution
  - Anhydrous sodium sulfate
  - Ethyl acetate
  - Hexane
- Equipment:
  - Round-bottom flask
  - Magnetic stirrer with heating plate
  - Reflux condenser
  - Separatory funnel
  - Rotary evaporator
  - Büchner funnel and flask
  - Melting point apparatus
  - NMR spectrometer

- Mass spectrometer

### Protocol for the Synthesis of 7-Bromo-3-propyl-1H-quinazoline-2,4(3H)-dione

- To a solution of 8-Bromo-1H-benzo[d][1]oxazine-2,4-dione (1.0 g, 3.9 mmol) in anhydrous N,N-dimethylformamide (20 mL) in a 100 mL round-bottom flask, add propylamine (0.23 g, 3.9 mmol) dropwise at room temperature with continuous stirring.
- After the addition is complete, heat the reaction mixture to 120 °C and maintain it at this temperature for 4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
- Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
- Acidify the aqueous mixture with 1 M hydrochloric acid to a pH of approximately 2-3, which should result in the precipitation of the crude product.
- Collect the precipitate by vacuum filtration using a Büchner funnel and wash it with cold water.
- Recrystallize the crude product from ethanol to obtain pure 7-Bromo-3-propyl-1H-quinazoline-2,4(3H)-dione as a white solid.
- Dry the purified product under vacuum.
- Determine the melting point and characterize the product using NMR and mass spectrometry.

## Data Presentation

The following tables summarize the expected quantitative data for the synthesis of a series of 3-substituted-7-bromo-1H-quinazoline-2,4-diones.

Table 1: Reaction Yields

Primary Amine	Product	Molecular Formula	Molecular Weight ( g/mol )	Expected Yield (%)
Propylamine	7-Bromo-3-propyl-1H-quinazoline-2,4(3H)-dione	C <sub>11</sub> H <sub>11</sub> BrN <sub>2</sub> O <sub>2</sub>	283.12	85-95
Butylamine	7-Bromo-3-butyl-1H-quinazoline-2,4(3H)-dione	C <sub>12</sub> H <sub>13</sub> BrN <sub>2</sub> O <sub>2</sub>	297.15	82-92
Benzylamine	7-Bromo-3-benzyl-1H-quinazoline-2,4(3H)-dione	C <sub>15</sub> H <sub>11</sub> BrN <sub>2</sub> O <sub>2</sub>	331.17	88-96

Table 2: Characterization Data

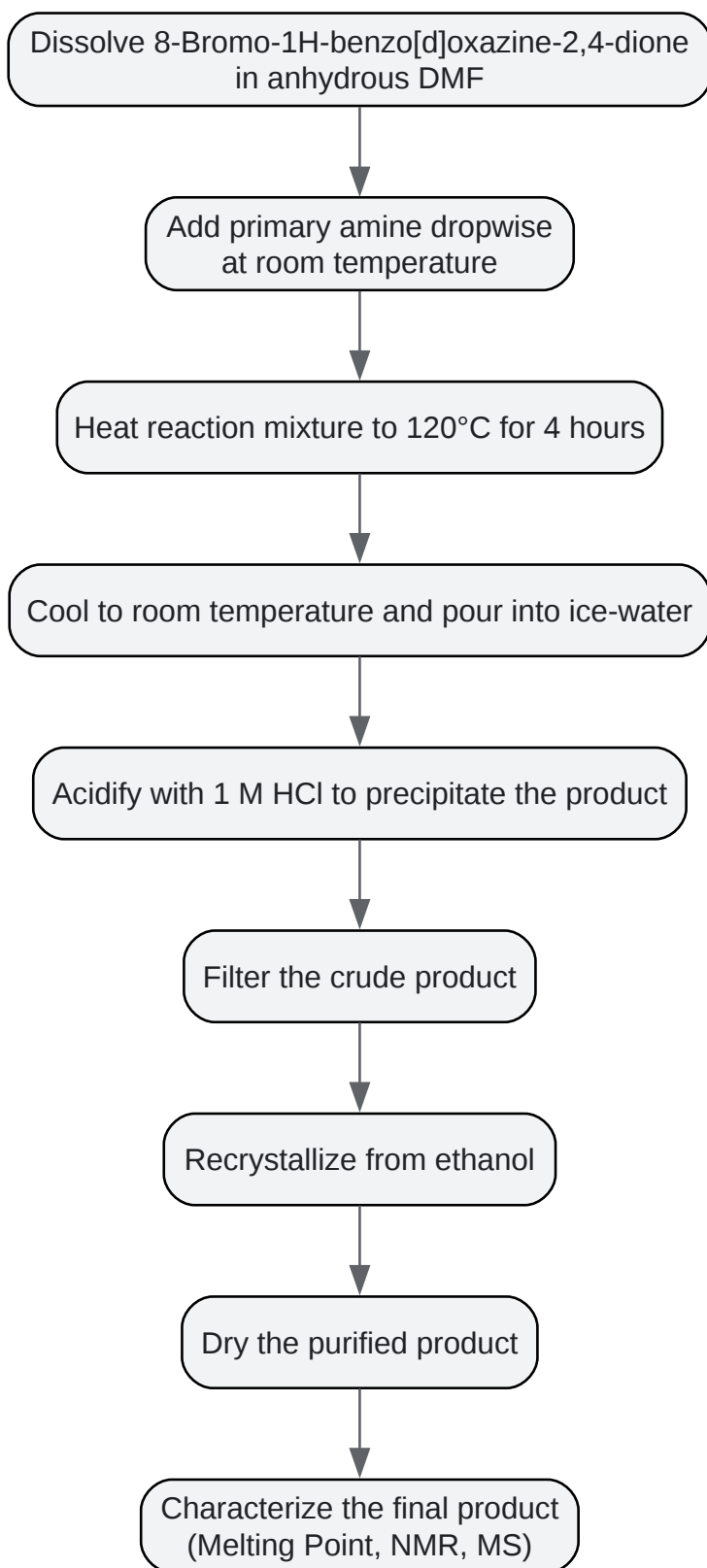
Product	Melting Point (°C)	<sup>1</sup> H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)
7-Bromo-3-propyl-1H-quinazoline-2,4(3H)-dione	210-212	11.5 (s, 1H), 7.9 (d, 1H), 7.5 (dd, 1H), 7.1 (d, 1H), 3.9 (t, 2H), 1.6 (m, 2H), 0.9 (t, 3H)	162.1, 150.5, 141.8, 138.2, 128.5, 118.9, 116.3, 115.1, 42.3, 21.5, 11.2
7-Bromo-3-butyl-1H-quinazoline-2,4(3H)-dione	198-200	11.5 (s, 1H), 7.9 (d, 1H), 7.5 (dd, 1H), 7.1 (d, 1H), 3.9 (t, 2H), 1.6 (m, 2H), 1.3 (m, 2H), 0.9 (t, 3H)	162.1, 150.5, 141.8, 138.2, 128.5, 118.9, 116.3, 115.1, 40.5, 30.1, 19.8, 13.5
7-Bromo-3-benzyl-1H-quinazoline-2,4(3H)-dione	235-237	11.6 (s, 1H), 7.9 (d, 1H), 7.5 (dd, 1H), 7.3-7.4 (m, 5H), 7.1 (d, 1H), 5.1 (s, 2H)	162.0, 150.6, 141.7, 138.3, 136.2, 128.9, 128.7, 127.8, 127.5, 118.8, 116.4, 115.2, 45.1

## Visualizations

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of 3-substituted-7-bromo-1H-quinazoline-2,4-diones.

Experimental Workflow

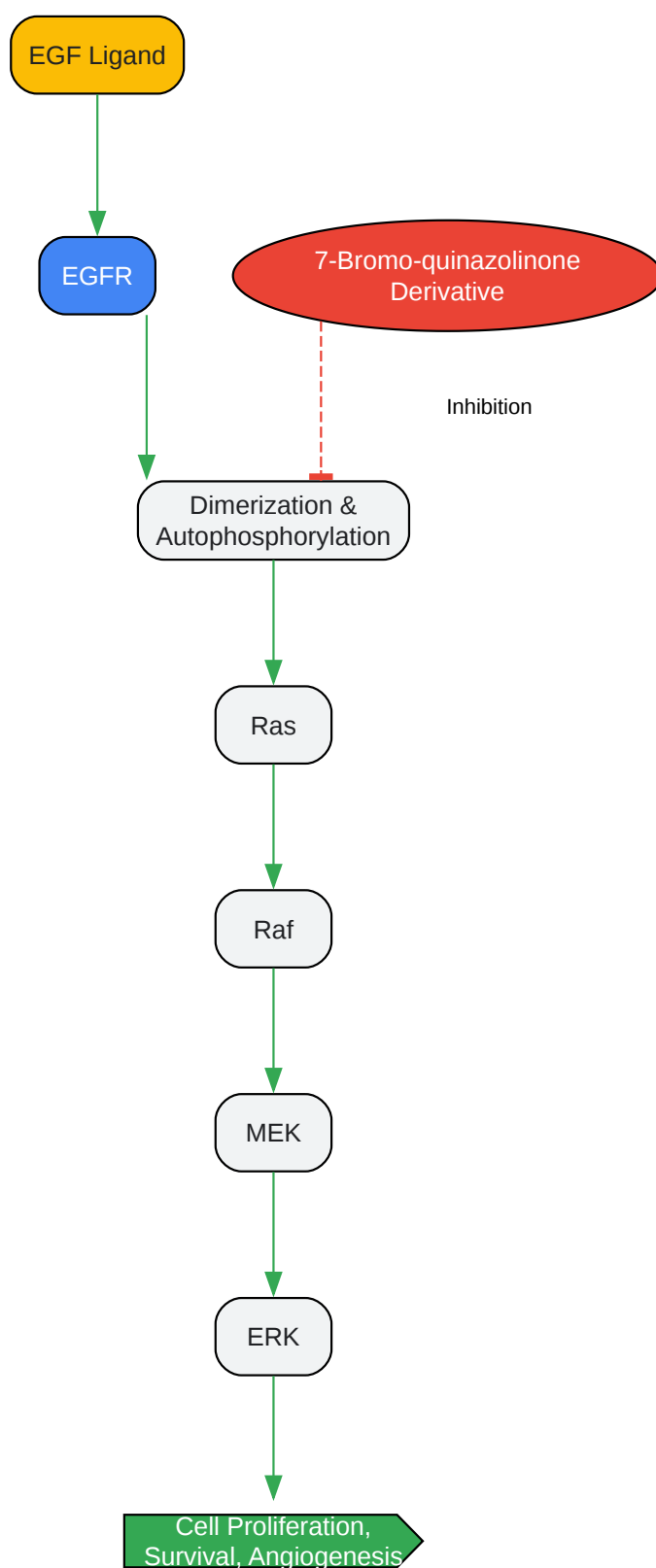


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Caption: Experimental workflow for the synthesis and purification of 3-substituted-7-bromo-1H-quinazoline-2,4-diones.

#### Hypothetical Signaling Pathway

Many quinazolinone derivatives have been investigated as inhibitors of tyrosine kinases, which are crucial in cancer cell signaling. The following diagram illustrates a simplified EGFR signaling pathway, a common target for such compounds.



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Caption: Simplified EGFR signaling pathway, a potential target for quinazolinone derivatives.



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## References

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- 2. chemimpex.com [chemimpex.com]
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